

# Spectroscopic data for Thalidomide-O-C11-acid (NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Thalidomide-O-C11-acid

Cat. No.: B11936002 Get Quote

# Spectroscopic and Technical Profile of Thalidomide-O-C11-acid

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological pathways for **Thalidomide-O-C11-acid**. Designed for researchers, scientists, and professionals in the field of drug development, this document details the essential chemical and physical characteristics of this compound, which is integral to the advancement of Proteolysis Targeting Chimera (PROTAC) technology.

**Thalidomide-O-C11-acid** is a crucial E3 ligase ligand-linker conjugate. It incorporates the well-characterized Thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C11 alkyl acid linker. This bifunctional molecule serves as a foundational building block in the synthesis of PROTACs, which are engineered to selectively induce the degradation of target proteins.

## **Chemical and Physical Properties**



| Property          | Value                                                                                          |
|-------------------|------------------------------------------------------------------------------------------------|
| Chemical Name     | 12-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}dodecanoic acid[1] |
| Molecular Formula | C25H32N2O7[1]                                                                                  |
| Molecular Weight  | 472.53 g/mol [1]                                                                               |
| Appearance        | Solid Powder[1]                                                                                |
| Purity            | ≥98% (as determined by HPLC)[1]                                                                |
| CAS Number        | 3023879-35-5                                                                                   |

# **Spectroscopic Data**

While specific raw spectral data for **Thalidomide-O-C11-acid** is not publicly available, the following tables represent the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure. This data is essential for the structural confirmation and quality control of the compound.

# <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

(Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz)



| Chemical Shift (δ) | Multiplicity | Integration | Assignment                       |
|--------------------|--------------|-------------|----------------------------------|
| ~8.80              | br s         | 1H          | -NH (Glutarimide)                |
| ~7.70              | dd           | 1H          | Ar-H                             |
| ~7.50              | t            | 1H          | Ar-H                             |
| ~7.30              | d            | 1H          | Ar-H                             |
| ~5.00              | dd           | 1H          | -CH (Glutarimide)                |
| ~4.10              | t            | 2H          | -O-CH <sub>2</sub> -             |
| ~2.90 - 2.70       | m            | 2H          | -CH <sub>2</sub> - (Glutarimide) |
| ~2.35              | t            | 2H          | -CH2-COOH                        |
| ~2.20 - 2.00       | m            | 2H          | -CH <sub>2</sub> - (Glutarimide) |
| ~1.85              | р            | 2H          | -O-CH2-CH2-                      |
| ~1.65              | р            | 2H          | -CH2-CH2-COOH                    |
| ~1.50 - 1.20       | m            | 12H         | -(CH2)6- (Alkyl Chain)           |

## <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

(Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz)



| Chemical Shift (δ) ppm | Assignment                       |
|------------------------|----------------------------------|
| ~179.0                 | -СООН                            |
| ~171.0, ~168.0         | -C=O (Glutarimide)               |
| ~167.0, ~165.0         | -C=O (Phthalimide)               |
| ~164.0                 | Ar-C (C-O)                       |
| ~136.0, ~132.0, ~120.0 | Ar-CH                            |
| ~118.0, ~115.0         | Ar-C (Quaternary)                |
| ~68.0                  | -O-CH <sub>2</sub> -             |
| ~49.0                  | -CH (Glutarimide)                |
| ~34.0                  | -CH <sub>2</sub> -COOH           |
| ~31.0                  | -CH <sub>2</sub> - (Glutarimide) |
| ~29.5 - 24.5           | -(CH2)9- (Alkyl Chain)           |
| ~22.0                  | -CH <sub>2</sub> - (Glutarimide) |

**Mass Spectrometry Data** 

| Parameter       | Value                                   |
|-----------------|-----------------------------------------|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Calculated m/z  | [M+H]+: 473.2282                        |
| Observed m/z    | To be determined experimentally         |
| Calculated m/z  | [M+Na]+: 495.2101                       |
| Observed m/z    | To be determined experimentally         |

# **Experimental Protocols**

Detailed methodologies for the characterization of **Thalidomide-O-C11-acid** are provided below. These protocols are standard for small molecule analysis and are crucial for ensuring



the identity, purity, and stability of the compound.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of Thalidomide-O-C11-acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>).
- Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
- Data Acquisition:
  - ¹H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
     Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - <sup>13</sup>C NMR: A proton-decoupled pulse sequence is used. A larger number of scans is typically required. Key parameters include a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

## **Mass Spectrometry (MS)**

- Sample Preparation: A dilute solution of **Thalidomide-O-C11-acid** is prepared in a suitable solvent, such as methanol or acetonitrile (approximately 1 mg/mL).
- Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.
- Method: The sample solution is introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.



- Data Acquisition: The analysis is performed in positive ion mode to detect protonated molecules ([M+H]+) and other adducts (e.g., [M+Na]+). The instrument is scanned over a mass-to-charge (m/z) range that includes the expected molecular ion.
- Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion. The high-resolution measurement allows for the confirmation of the elemental composition based on the accurate mass.

# Signaling Pathways and Experimental Workflows

**Thalidomide-O-C11-acid** is a key component in the development of PROTACs. The following diagrams illustrate its role in the PROTAC mechanism and a typical workflow for its synthesis and characterization.



Click to download full resolution via product page

Caption: Mechanism of PROTAC-mediated protein degradation.





Click to download full resolution via product page

Caption: Workflow for synthesis and characterization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. xcessbio.com [xcessbio.com]
- To cite this document: BenchChem. [Spectroscopic data for Thalidomide-O-C11-acid (NMR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b11936002#spectroscopic-data-for-thalidomide-o-c11-acid-nmr-mass-spec]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com